

# Structural Analysis and Characterization of Benzyl N-(2-aminophenyl)carbamate: A Technical Guide

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## Compound of Interest

Compound Name: *Benzyl N-(2-aminophenyl)carbamate*

Cat. No.: B3253778

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural analysis and characterization of **Benzyl N-(2-aminophenyl)carbamate** (CAS No: 22706-01-0). The content herein is curated for professionals in research and drug development, offering detailed data, experimental protocols, and visualizations to facilitate a deeper understanding of this compound.

## Physicochemical Properties

**Benzyl N-(2-aminophenyl)carbamate** is a bifunctional molecule featuring a benzyl carbamate protecting group on an o-phenylenediamine scaffold. This structure makes it a valuable intermediate in organic synthesis, particularly for the construction of heterocyclic systems.<sup>[1]</sup> The key physicochemical properties are summarized in the table below.

Property	Value	Source(s)
IUPAC Name	Benzyl N-(2-aminophenyl)carbamate	[1]
CAS Number	22706-01-0	[1]
Molecular Formula	C <sub>14</sub> H <sub>14</sub> N <sub>2</sub> O <sub>2</sub>	[1]
Molecular Weight	242.27 g/mol	[1]
Canonical SMILES	C1=CC=C(C=C1)COC(=O)NC 2=CC=CC=C2N	[1]

## Spectroscopic Data (Predicted)

While experimental spectra for **Benzyl N-(2-aminophenyl)carbamate** are not readily available in published literature, predicted spectroscopic data provides valuable insights into its structural features.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>1</sup>H NMR (Proton NMR): The predicted <sup>1</sup>H NMR spectrum of **Benzyl N-(2-aminophenyl)carbamate** exhibits characteristic signals for its distinct proton environments. The benzylic methylene protons (-CH<sub>2</sub>-) are expected to appear as a singlet, while the aromatic protons of the benzyl and aminophenyl groups will resonate in the downfield region. The protons of the amine (-NH<sub>2</sub>) and carbamate (-NH-) groups are likely to appear as broad singlets.[1]

Proton Assignment	Predicted Chemical Shift (δ, ppm)	Multiplicity
-CH <sub>2</sub> - (benzyl)	~5.1	Singlet
Phenyl-H (benzyl)	7.32-7.42	Multiplet
Aminophenyl-H	Varies	Multiplet
-NH <sub>2</sub> (amino)	Broad Singlet	Broad Singlet
-NH- (carbamate)	Broad Singlet	Broad Singlet

Note: Specific chemical shifts can vary depending on the solvent and experimental conditions.

<sup>13</sup>C NMR (Carbon-13 NMR): The predicted <sup>13</sup>C NMR spectrum is expected to show a key signal for the carbonyl carbon of the carbamate group in the downfield region. The benzylic methylene carbon and the aromatic carbons will also have characteristic chemical shifts.<sup>[1]</sup>

Carbon Assignment	Predicted Chemical Shift (δ, ppm)
C=O (carbamate)	155–160
-CH <sub>2</sub> - (benzyl)	~66.0
Aromatic C (benzyl)	Varies
Aromatic C (aminophenyl)	Varies

## Fourier-Transform Infrared (FT-IR) Spectroscopy

The predicted FT-IR spectrum of **Benzyl N-(2-aminophenyl)carbamate** would display characteristic absorption bands for its functional groups. The N-H stretching vibrations of the amine and carbamate groups are expected in the 3300-3500 cm<sup>-1</sup> region. A strong carbonyl (C=O) stretch from the carbamate is anticipated around 1690-1720 cm<sup>-1</sup>.<sup>[1]</sup> For comparison, the experimental FT-IR spectrum of the related compound, benzyl carbamate, shows N-H stretching at 3422-3332 cm<sup>-1</sup> and a C=O stretch at 1694 cm<sup>-1</sup>.<sup>[2]</sup>

Vibrational Mode	Predicted Wavenumber (cm <sup>-1</sup> )
N-H Stretch (amine & carbamate)	3300-3500
C=O Stretch (carbamate)	1690-1720
C-O Stretch	1068-1239
C-N Stretch	1307-1346
Aromatic C-H Stretch	~3000-3100
Aromatic C=C Stretch	~1450-1600

## Mass Spectrometry (MS)

Experimental mass spectrometry data for **Benzyl N-(2-aminophenyl)carbamate** is not currently available. However, a predicted fragmentation pattern can be proposed based on the known behavior of similar compounds. The primary fragmentation is expected to involve the cleavage of the benzylic C-O bond, leading to the formation of a stable tropylium cation ( $m/z$  91) and a carbamate-substituted aminophenyl radical. Another likely fragmentation pathway is the loss of the benzyl group followed by decarboxylation.

## X-ray Crystallography

As of the date of this guide, there is no publicly available single-crystal X-ray diffraction data for **Benzyl N-(2-aminophenyl)carbamate**.<sup>[2]</sup> Therefore, precise bond lengths, bond angles, and crystal packing information cannot be provided.

## Experimental Protocols

The following are proposed experimental protocols for the synthesis and characterization of **Benzyl N-(2-aminophenyl)carbamate**, adapted from established methods for similar carbamate compounds.

## Synthesis of Benzyl N-(2-aminophenyl)carbamate

This protocol is adapted from the synthesis of similar N-aryl carbamates.

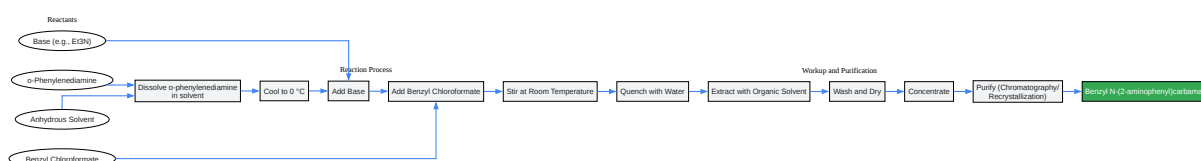
Materials:

- o-Phenylenediamine
- Benzyl chloroformate
- A suitable base (e.g., triethylamine or sodium bicarbonate)
- Anhydrous solvent (e.g., dichloromethane or tetrahydrofuran)

Procedure:

- Dissolve o-phenylenediamine in the anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

- Cool the solution in an ice bath (0 °C).
- Add the base to the solution.
- Slowly add benzyl chloroformate dropwise to the stirred solution.
- Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by thin-layer chromatography).
- Quench the reaction with water and extract the product with an organic solvent.
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel or by recrystallization.



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Caption: Synthetic workflow for **Benzyl N-(2-aminophenyl)carbamate**.

## Characterization Methods

### NMR Spectroscopy:

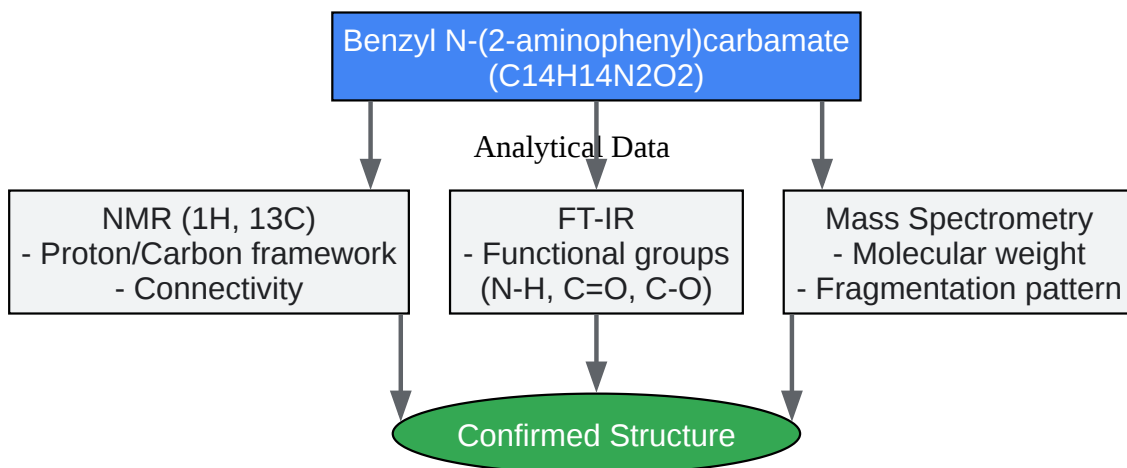
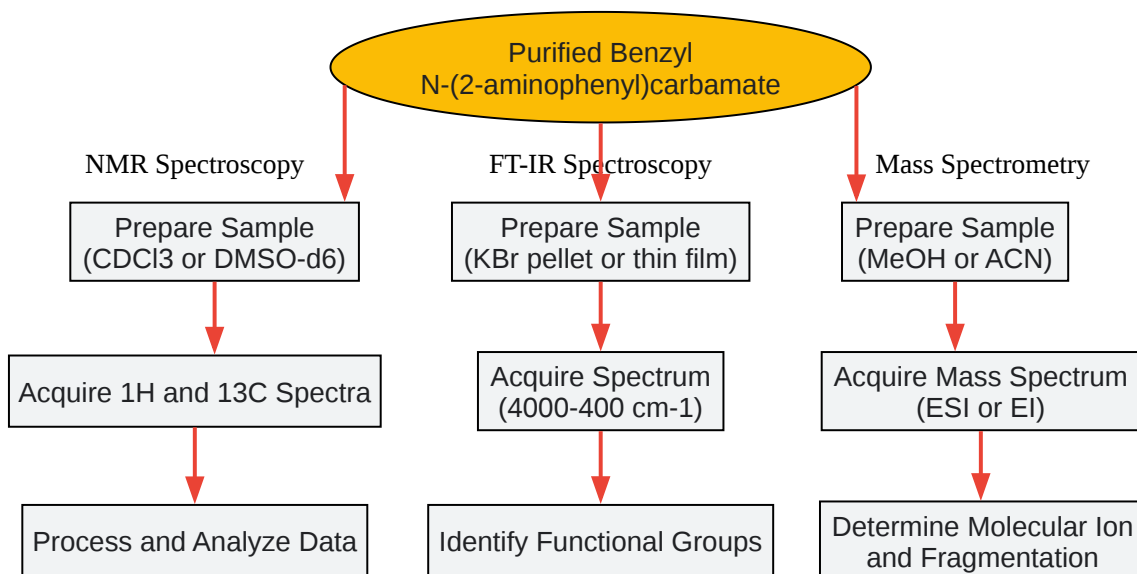
- Prepare a ~5-10 mg/mL solution of the purified compound in a deuterated solvent (e.g., CDCl<sub>3</sub> or DMSO-d<sub>6</sub>).
- Acquire <sup>1</sup>H and <sup>13</sup>C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz or higher).
- Process the spectra to identify chemical shifts, multiplicities, and coupling constants.

### FT-IR Spectroscopy:

- Prepare a sample of the purified compound as a KBr pellet or a thin film on a salt plate.
- Acquire the FT-IR spectrum over the range of 4000-400 cm<sup>-1</sup>.
- Identify the characteristic absorption bands for the functional groups.

### Mass Spectrometry:

- Prepare a dilute solution of the purified compound in a suitable solvent (e.g., methanol or acetonitrile).
- Analyze the sample using an electrospray ionization (ESI) or electron impact (EI) mass spectrometer.
- Determine the molecular ion peak and analyze the fragmentation pattern.



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## References

- 1. pubs.acs.org [pubs.acs.org]
- 2. Benzyl N-(2-aminophenyl)carbamate | 22706-01-0 | Benchchem [benchchem.com]
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